molecular formula C4H7BrN2O2 B3189740 N-Bromosuccinamide CAS No. 3493-39-8

N-Bromosuccinamide

Cat. No. B3189740
CAS RN: 3493-39-8
M. Wt: 195.01 g/mol
InChI Key: HHQJWDKIRXRTLS-UHFFFAOYSA-N
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Description

N-Bromosuccinimide (NBS) is an organic compound commonly used as a brominating agent in organic synthesis . It is a convenient source of bromine radicals . Structurally, NBS is a derivative of succinimide where one of the hydrogen atoms on the nitrogen atom is replaced by a bromine atom .


Synthesis Analysis

NBS can be synthesized in a single step . For example, Pb(OAc)4 can be dissolved in MeCN, and ZnBr2 can be added to the MeCN solution. The mixture is then stirred for 5 minutes at room temperature .


Molecular Structure Analysis

NBS has a molecular formula of C4H4BrNO2 . The crystal data shows marked intermolecular Br interaction with a neighboring O (carbonyl) in the crystal . This C=O—Br interaction is among the shortest in the CSD .


Chemical Reactions Analysis

NBS is used in radical substitution, electrophilic addition, and electrophilic substitution reactions in organic chemistry . It is involved in allylic and benzylic bromination reactions . It is also used in the alpha-bromination of carbonyl derivatives .


Physical And Chemical Properties Analysis

NBS is a white solid with a density of 2.098 g/cm3 . It has a melting point of 175 to 178 °C and a boiling point of 339 °C . It is soluble in water at 14.7 g/L at 25 °C, but insoluble in CCl4 at 25 °C .

Mechanism of Action

NBS electrophilically brominates the amine, which is then decarboxylated, and an imine is released . Further hydrolysis will result in the formation of an aldehyde and ammonia .

Safety and Hazards

NBS is harmful if swallowed, inhaled, or comes in contact with skin . It can cause skin and eye irritation, and long-term exposure may lead to more serious health effects . It may intensify fire and may be corrosive to metals .

Relevant Papers A paper titled “Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection” discusses the use of NBS as a brominating agent in the synthesis of some active pharmaceutical ingredients . The determination of NBS is difficult due to its high reactivity, and the paper presents a high-performance ion chromatographic method for the determination of NBS .

properties

IUPAC Name

N'-bromobutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrN2O2/c5-7-4(9)2-1-3(6)8/h1-2H2,(H2,6,8)(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQJWDKIRXRTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NBr)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Bromosuccinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Bromosuccinamide
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N-Bromosuccinamide

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